molecular formula C26H25NO7S B11140459 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]norvalinate

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]norvalinate

Cat. No.: B11140459
M. Wt: 495.5 g/mol
InChI Key: FETJSBWFVIXOCM-UHFFFAOYSA-N
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Description

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[c]chromen moiety and a sulfonamide group. The presence of these functional groups makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors for the Diels–Alder reaction and automated systems for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.

    Reduction: The carbonyl group in the benzo[c]chromen moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 8-HYDROXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE.

    Reduction: 8-METHOXY-6-HYDROXY-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE involves its interaction with specific molecular targets. The compound’s sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzo[c]chromen moiety may also play a role in its biological activity by interacting with cellular pathways involved in oxidative stress and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)PENTANOATE is unique due to the presence of both the benzo[c]chromen and sulfonamide groups. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for research in various fields.

Properties

Molecular Formula

C26H25NO7S

Molecular Weight

495.5 g/mol

IUPAC Name

(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate

InChI

InChI=1S/C26H25NO7S/c1-4-5-23(27-35(30,31)19-10-6-16(2)7-11-19)26(29)33-18-9-13-21-20-12-8-17(32-3)14-22(20)25(28)34-24(21)15-18/h6-15,23,27H,4-5H2,1-3H3

InChI Key

FETJSBWFVIXOCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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